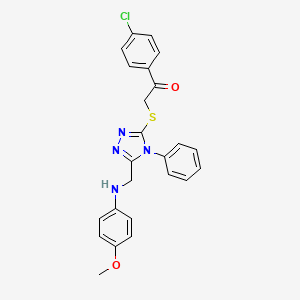
1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring and the phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted compounds. What sets 1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. Some similar compounds are:
- 1-(4-Chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone
Biological Activity
1-(4-Chlorophenyl)-2-((5-(((4-methoxyphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that exhibits significant biological activity. Its structural features include a triazole ring, chlorophenyl groups, and a thioether linkage, which contribute to its potential therapeutic applications. The compound's molecular formula is C23H18ClN4OS, with a molecular weight of 469.4 g/mol.
Pharmacological Profile
Research indicates that this compound has diverse pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including resistant strains. Its interactions with biological macromolecules suggest it may inhibit key enzymes and receptors involved in bacterial growth and survival .
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Key features influencing its efficacy include:
- Triazole Ring : Known for its ability to interact with various biological targets, the triazole moiety enhances the compound's pharmacological profile .
- Chlorophenyl and Methoxyphenyl Substituents : These groups are essential for modulating the compound's lipophilicity and binding affinity to target sites .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Fluorophenyl group | High activity against certain cancer cell lines | Enhanced potency compared to chlorinated analogs |
| 5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine | Oxadiazole ring | Anticancer properties | Lower toxicity profile |
| S-Alkyl Derivatives of 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole | Pyrrole ring included | Varied biological activities based on alkyl substitutions | Potential for tailored therapeutic applications |
Case Studies
Several studies highlight the biological activity of this compound:
- Antibacterial Activity : A study evaluated the compound against multiple bacterial strains, demonstrating effectiveness comparable to standard antibiotics like vancomycin and ciprofloxacin . The minimum inhibitory concentration (MIC) values indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly. For instance, it exhibited an IC50 value of 27.3 μM against T47D breast cancer cells .
- Mechanistic Insights : Research into the mechanism of action suggests that the compound may interfere with DNA synthesis and repair processes in cancer cells, leading to increased apoptosis rates .
Properties
CAS No. |
539809-23-9 |
|---|---|
Molecular Formula |
C24H21ClN4O2S |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H21ClN4O2S/c1-31-21-13-11-19(12-14-21)26-15-23-27-28-24(29(23)20-5-3-2-4-6-20)32-16-22(30)17-7-9-18(25)10-8-17/h2-14,26H,15-16H2,1H3 |
InChI Key |
RGLUVZZRJHMXIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















